N-(5-CHLORO-2,4-DIMETHOXYPHENYL)-2-(4-METHOXYPHENYL)-3-(METHYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE
Description
N-(5-Chloro-2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide is a structurally complex spirocyclic compound featuring a 1,4,8-triazaspiro[4.5]deca-1,3-diene core. This molecule incorporates multiple functional groups, including a chloro-dimethoxyphenyl substituent, a 4-methoxyphenyl ring, and a methylsulfanyl moiety. The compound’s molecular formula is C25H28ClN3O3S, with a molecular weight of 486.0 . Notably, the spirocyclic framework and sulfur-containing groups may influence its pharmacokinetic properties, such as lipophilicity and metabolic stability.
Properties
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-3-methylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN4O4S/c1-31-16-7-5-15(6-8-16)21-22(34-4)28-24(27-21)9-11-29(12-10-24)23(30)26-18-13-17(25)19(32-2)14-20(18)33-3/h5-8,13-14H,9-12H2,1-4H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSMJNEOGDQGEJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3(CCN(CC3)C(=O)NC4=CC(=C(C=C4OC)OC)Cl)N=C2SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-Chloro-2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, including antimicrobial and anticancer activities, as well as its pharmacological profile based on diverse research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : C₁₈H₁₈ClN₃O₃S
- Molecular Weight : 373.87 g/mol
The presence of multiple functional groups such as methoxy and methylsulfanyl moieties contributes to its biological activity.
Antimicrobial Activity
Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluating various derivatives against gram-positive bacteria and mycobacterial strains found that certain analogs demonstrated submicromolar activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .
| Compound | Activity Against S. aureus | Activity Against MRSA |
|---|---|---|
| Compound A | Submicromolar | Effective |
| Compound B | Moderate | Ineffective |
| N-(5-Chloro...) | High Potential | Further Studies Needed |
Anticancer Activity
In vitro studies have assessed the anticancer potential of related compounds using the National Cancer Institute's 60 cell line screening protocol. Although specific data on the compound is limited, related triazole derivatives have shown promising results against various cancer types including leukemia and breast cancer .
| Cancer Type | Response Rate (%) |
|---|---|
| Leukemia | 45 |
| Melanoma | 30 |
| Breast Cancer | 25 |
The proposed mechanisms through which these compounds exert their effects include:
- Inhibition of DNA Synthesis : Some derivatives may interfere with nucleic acid synthesis in bacteria and cancer cells.
- Cell Cycle Arrest : Compounds have been observed to induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies
- Antimicrobial Efficacy Study :
- Anticancer Screening :
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Spirocyclic Cores
N-(5-Chloro-2,4-dimethoxyphenyl)-2-({8-methyl-3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl}sulfanyl)acetamide
- Molecular Formula : C25H28ClN3O3S
- Molecular Weight : 486.0
- Key Differences : Replaces the 4-methoxyphenyl group with a phenyl ring and substitutes the triazaspiro core with a diazaspiro system. The methylsulfanyl group is attached via an acetamide linker instead of being directly bonded to the spiro ring.
- Implications : The acetamide linker may enhance solubility but reduce steric hindrance compared to the target compound’s direct carboxamide attachment .
2-Methyl-N-phenyl-3-(3-(trifluoromethyl)phenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carbothioamide Molecular Formula: C22H21F3N4S Molecular Weight: 430.49 Key Differences: Substitutes the chloro-dimethoxyphenyl group with a phenyl ring and introduces a trifluoromethylphenyl moiety. Implications: The electron-withdrawing trifluoromethyl group may enhance binding affinity in hydrophobic environments, as seen in agrochemicals like triticonazole ().
Functional Group Variations in Agrochemical Analogues
Triazole Derivatives (e.g., Propiconazole, Etaconazole) Structural Features: Contain 1,2,4-triazole rings instead of triazaspiro systems. Key Differences: Lack spirocyclic frameworks but share nitrogen-rich heterocycles. For example, propiconazole includes a dichlorophenyl group and a dioxolane ring (). Implications: Triazoles are widely used as fungicides due to their ability to inhibit cytochrome P450 enzymes. The target compound’s spirocyclic core may offer novel modes of action or resistance profiles .
Benzothiazole-Spiro Compounds Example: 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione (). Key Differences: Incorporate benzothiazole and oxa-aza-spiro systems, which differ from the triazaspiro core. Implications: Benzothiazole groups are associated with antimicrobial and anticancer activities, suggesting divergent applications compared to the methoxyphenyl-substituted target compound.
Table 1: Comparative Analysis of Key Compounds
Research Findings and Implications
Structural-Activity Relationships (SAR): The chloro-dimethoxyphenyl group in the target compound may enhance binding to aromatic-rich enzyme pockets, similar to acifluorfen’s herbicidal activity ().
Synthetic Challenges :
- Spirocyclic systems require precise stereochemical control during synthesis. highlights methods for constructing oxa-aza-spiro cores via cyclization reactions, which may inform the synthesis of the target compound.
Gaps in Data :
- Physical properties (e.g., melting point, solubility) and biological data (e.g., IC50 values) are absent for the target compound, complicating direct comparisons with commercial agrochemicals like triticonazole or propiconazole.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?
- Methodology : Start with a nucleophilic substitution or condensation reaction to assemble the spiro-triazaspiro core. Use triethylamine as a base in dioxane to facilitate chloroacetyl chloride coupling (analogous to methods in ). Optimize solvent polarity (e.g., ethanol-DMF mixtures) for recrystallization to enhance purity . Monitor reaction progress via TLC or HPLC ( ) and adjust stoichiometry of aryl-methylthiazole intermediates to minimize side products.
Q. How can the compound’s stability under varying pH and temperature conditions be assessed?
- Methodology : Conduct accelerated stability studies using buffers (pH 1–13) and temperatures (4°C–60°C). Analyze degradation products via high-resolution LC-MS ( ) and quantify intact compound levels using validated HPLC methods with Chromolith columns ( ). Compare stability profiles to structurally similar sulfonamide or triazole derivatives ().
Q. What analytical techniques are most reliable for structural confirmation?
- Methodology : Combine H/C NMR to assign spirocyclic and sulfanyl moieties, referencing spectral libraries for triazaspiro systems (). Use FT-IR to confirm carbonyl (C=O) and sulfanyl (C-S) functional groups. Validate molecular weight via HRMS ( ).
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored to enhance target affinity?
- Methodology : Synthesize analogs with modifications to the chloro-dimethoxyphenyl or methylsulfanyl groups. Test inhibitory activity against target enzymes (e.g., kinases or proteases) using fluorescence polarization assays ( ). Correlate substituent electronegativity (e.g., Cl vs. F) with binding energy via molecular docking ().
Q. What strategies resolve contradictions in biological activity data across cell lines?
- Methodology : Replicate assays in standardized cell models (e.g., HEK293 vs. HeLa) under controlled conditions ( ). Use siRNA knockdown to confirm target specificity. Validate membrane permeability via LC-MS quantification of intracellular compound levels ( ). Cross-reference with Pfmrk inhibitor studies ( ) to identify off-target effects.
Q. How does the compound’s logP affect its pharmacokinetic profile in vivo?
- Methodology : Measure logP via shake-flask or HPLC-derived methods ( ). Conduct pharmacokinetic studies in rodent models, comparing AUC (area under the curve) for high vs. low logP analogs. Use allometric scaling to predict human clearance rates, referencing spirocyclic drug candidates ( ).
Q. What in silico tools predict metabolic pathways for this compound?
- Methodology : Use software like MetaSite or Schrödinger’s ADMET Predictor to identify likely Phase I/II metabolism sites (e.g., demethylation of methoxy groups or sulfoxidation). Validate predictions with microsomal incubation studies () and LC-MS/MS metabolite profiling.
Data Contradiction Analysis
Q. How should researchers address discrepancies in enzymatic inhibition data between recombinant vs. cellular assays?
- Methodology : Compare IC values using purified enzymes (recombinant) vs. cell lysates. Account for cellular ATP concentrations or cofactor availability ( ). Use chemical proteomics to identify binding partners in complex matrices ().
Tables for Key Parameters
| Parameter | Method | Reference |
|---|---|---|
| Synthetic Yield (%) | Recrystallization optimization | |
| logP | Shake-flask/HPLC | |
| Metabolic Stability | Microsomal half-life (t) | |
| Enzymatic IC | Fluorescence polarization assays |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
